1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol
Description
1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol is a branched amino-alcohol characterized by a hydroxyl (-OH) and an amino (-NH₂) group attached to the same carbon (C3) within a pentane backbone. The molecule features an ethyl group at C3 and three methyl groups at C2 and C4, creating a sterically hindered environment. Its molecular formula is C₁₀H₂₁NO, with a molecular weight of 195.73 g/mol when in hydrochloride form (C₉H₂₂ClNO; CAS 1909311-83-6) . This compound is primarily utilized in organic synthesis and pharmaceutical research, though specific applications remain understudied. Limited safety data are available, necessitating caution in handling .
Properties
Molecular Formula |
C10H23NO |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
1-amino-3-ethyl-2,2,4-trimethylpentan-3-ol |
InChI |
InChI=1S/C10H23NO/c1-6-10(12,8(2)3)9(4,5)7-11/h8,12H,6-7,11H2,1-5H3 |
InChI Key |
KZAYRUBAMQSLRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)(C(C)(C)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol typically involves multi-step organic reactions. One common method is the alkylation of a suitable precursor, followed by amination and hydroxylation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and influence physiological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The compound is compared to structurally related amino-alcohols, alcohols, and derivatives (Table 1):
Key Observations:
- Steric Effects: The ethyl and methyl substituents in this compound increase steric hindrance compared to simpler alcohols like 2,2,4-trimethyl-3-pentanol. This hindrance may reduce reactivity in nucleophilic substitutions but enhance stability in acidic conditions .
- Bioactivity: Unlike 1-octen-3-ol (a mosquito attractant) , amino-alcohols like the target compound lack documented bioactivity, suggesting divergent applications in medicinal chemistry.
- Safety: Cyclopentenyl alcohols (e.g., CAS 65113-99-7) have comprehensive safety profiles, whereas amino-alcohols often lack such data, highlighting a research gap .
Physicochemical Properties
- Solubility: Amino-alcohols generally exhibit higher water solubility than non-polar alcohols due to hydrogen bonding from -NH₂ and -OH groups. For example, 1-amino-2,2,4-trimethylpentan-3-ol hydrochloride is water-soluble, whereas 2,2,4-trimethyl-3-pentanol is lipophilic .
- Boiling Points: Steric hindrance in branched amino-alcohols lowers boiling points compared to linear analogs. 2,2,4-Trimethyl-3-pentanol boils at ~213°C , while amino derivatives likely decompose before reaching similar temperatures.
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